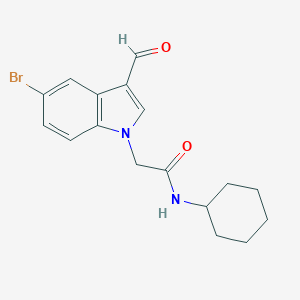![molecular formula C25H21Cl2IN4O6 B297512 2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297512.png)
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide, commonly known as Compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research.
作用机制
The mechanism of action of Compound X involves the inhibition of the Akt/mTOR signaling pathway, which is responsible for cell growth and survival. By inhibiting this pathway, Compound X induces apoptosis in cancer cells, leading to their death. Additionally, Compound X has been found to inhibit the NF-κB signaling pathway, which is responsible for inflammation and immune response.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the process of programmed cell death. It has also been found to inhibit the expression of various anti-apoptotic proteins, including Bcl-2 and Bcl-xL, leading to the death of cancer cells. Additionally, Compound X has been found to inhibit the production of reactive oxygen species (ROS), which are responsible for oxidative stress and inflammation.
实验室实验的优点和局限性
Compound X has several advantages and limitations for lab experiments. One of the main advantages is its potent anticancer activity against various types of cancer cells. Additionally, it has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the main limitations is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of Compound X. One potential direction is the development of more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to investigate its potential applications in the treatment of inflammatory diseases. Finally, more research is needed to investigate its potential synergistic effects with other anticancer drugs.
In conclusion, Compound X is a chemical compound that has been extensively studied for its potential applications in scientific research. It has potent anticancer activity against various types of cancer cells, anti-inflammatory and antioxidant properties, and inhibits the Akt/mTOR and NF-κB signaling pathways. While it has several advantages and limitations for lab experiments, there are several future directions for its study, including the development of more efficient synthesis methods and investigation of its potential applications in the treatment of inflammatory diseases.
合成方法
Compound X can be synthesized through a multistep process involving the reaction of various chemicals. The first step involves the reaction of 3,5-dichloroaniline with ethyl 2-oxoacetate to form 2-(3,5-dichloroanilino)-2-oxoethyl acetate. The second step involves the reaction of 2-(3,5-dichloroanilino)-2-oxoethyl acetate with 3-methoxyaniline to form 2-(3,5-dichloroanilino)-2-oxoethyl 3-methoxyanilide. The final step involves the reaction of 2-(3,5-dichloroanilino)-2-oxoethyl 3-methoxyanilide with 3-iodo-5-methoxybenzaldehyde to form Compound X.
科学研究应用
Compound X has been extensively studied for its potential applications in scientific research. It has been found to have potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
产品名称 |
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide |
|---|---|
分子式 |
C25H21Cl2IN4O6 |
分子量 |
671.3 g/mol |
IUPAC 名称 |
N//'-[(E)-[4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C25H21Cl2IN4O6/c1-36-19-5-3-4-17(11-19)31-24(34)25(35)32-29-12-14-6-20(28)23(21(7-14)37-2)38-13-22(33)30-18-9-15(26)8-16(27)10-18/h3-12H,13H2,1-2H3,(H,30,33)(H,31,34)(H,32,35)/b29-12+ |
InChI 键 |
JSXHKCNFSBTNNW-XKJRVUDJSA-N |
手性 SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)I)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



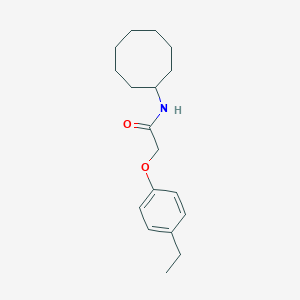
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)

![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)
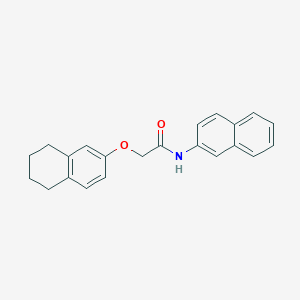
![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)


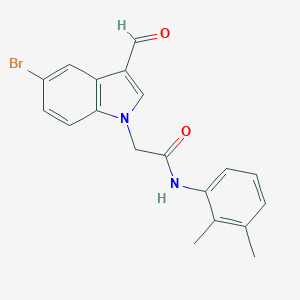
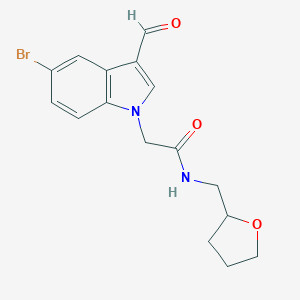
![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)
